

A Comprehensive Spectroscopic Analysis of (1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate
Cat. No.:	B176378

[Get Quote](#)

Introduction

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate is a chiral cyclic amino acid ester of significant interest in synthetic organic chemistry and drug discovery. Its rigid cyclopentane scaffold and defined stereochemistry make it a valuable building block for constructing complex molecular architectures with specific biological activities. A thorough understanding of its spectroscopic properties is paramount for its characterization, quality control, and for monitoring its transformations in chemical reactions. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental data for the exact (1R,2R)-enantiomer is not readily available in the public domain, this guide utilizes data from closely related stereoisomers and salts to provide a robust and predictive spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for **(1R,2R)-ethyl 2-aminocyclopentanecarboxylate** and its closely related analogs. These values are compiled from literature data on similar compounds and established spectroscopic principles.

Table 1: Predicted ^1H NMR Spectroscopic Data for **(1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-CH ₃ (ethyl)	1.2-1.3	Triplet	7.1
-CH ₂ - (cyclopentane)	1.5-2.2	Multiplet	-
-NH ₂	1.5-3.0 (broad)	Singlet	-
H-1	2.5-2.7	Multiplet	-
H-2	3.1-3.3	Multiplet	-
-O-CH ₂ - (ethyl)	4.1-4.2	Quartet	7.1

Table 2: ^{13}C NMR Spectroscopic Data for Ethyl-trans-2-aminocyclopentanecarboxylate hydrochloride

Note: The trans configuration corresponds to the (1R,2R) and (1S,2S) enantiomers.

Carbon Assignment	Observed Chemical Shift (δ , ppm)
-CH ₃ (ethyl)	13.9
-CH ₂ - (cyclopentane, C4)	22.5
-CH ₂ - (cyclopentane, C3)	30.8
-CH ₂ - (cyclopentane, C5)	32.1
C-1	50.1
C-2	58.9
-O-CH ₂ - (ethyl)	61.3
C=O (ester)	173.2

Table 3: Predicted IR Spectroscopic Data for **(1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate**

Based on the vapor phase IR spectrum of the (1R,2S)-diastereomer and general values for functional groups.

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
N-H stretch (amine)	3300-3500	Medium, broad
C-H stretch (aliphatic)	2850-3000	Strong
C=O stretch (ester)	1720-1740	Strong
N-H bend (amine)	1590-1650	Medium
C-O stretch (ester)	1150-1250	Strong

Table 4: Predicted Mass Spectrometry Data for **(1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate**

Ion	Predicted m/z	Description
[M] ⁺	157.11	Molecular Ion
[M-OC ₂ H ₅] ⁺	112.07	Loss of the ethoxy group
[M-COOC ₂ H ₅] ⁺	84.08	Loss of the carbethoxy group

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of the analyte, **(1R,2R)-ethyl 2-aminocyclopentanecarboxylate**, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

- The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amine group.

2. ^1H NMR Acquisition:

- Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
- A standard single-pulse experiment is typically sufficient.
- Key acquisition parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

3. ^{13}C NMR Acquisition:

- Obtain the carbon-13 NMR spectrum on the same instrument.
- A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon atom.
- A wider spectral width (e.g., 0-200 ppm) is necessary compared to ^1H NMR.
- A larger number of scans and a longer relaxation delay may be required due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
- Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the liquid directly onto the ATR crystal.
- For a solid sample (such as a hydrochloride salt), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

2. Data Acquisition:

- Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Typically, the spectrum is scanned over the mid-infrared range of 4000-400 cm^{-1} .
- A background spectrum of the empty sample compartment (or the salt plates/ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

- The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- For GC-MS, the compound should be sufficiently volatile and thermally stable.
- For LC-MS, the compound is dissolved in a suitable solvent and separated on an LC column before entering the mass spectrometer.
- Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.

2. Mass Analysis:

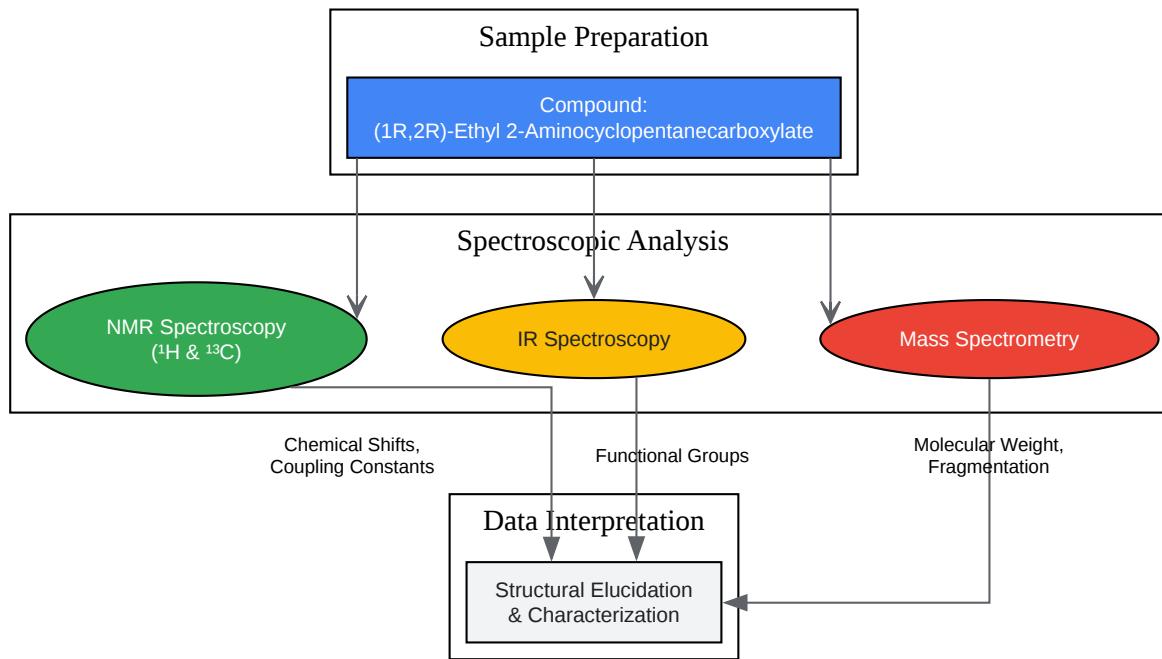
- The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Data Interpretation:

- The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak and information about its structure from the fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(1R,2R)-ethyl 2-aminocyclopentanecarboxylate**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of (1R,2R)-Ethyl 2-Aminocyclopentanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176378#spectroscopic-data-for-1r-2r-ethyl-2-aminocyclopentanecarboxylate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com